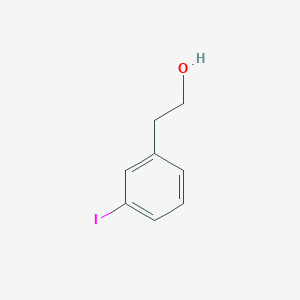
2-(3-Iodophenyl)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethanol and its derivatives has been a topic of interest in the field of chemistry . Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .Molecular Structure Analysis
The molecular formula of “2-(3-Iodophenyl)ethanol” is C8H9IO . The average mass is 248.061 Da and the monoisotopic mass is 247.969803 Da .Chemical Reactions Analysis
Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Of the three major kinds of alcohol reactions, two—dehydration and oxidation—are considered here .Physical And Chemical Properties Analysis
Ethanol’s physical and chemical properties are important for its hundreds of uses . It has a clear, colorless liquid state with a characteristic odor and a burning taste . The flash point is 13 °C, and the boiling point is 78.2 °C . It is highly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Chalcones Derivatives
2-(3-Iodophenyl)ethanol can be used in the synthesis of novel chalcones derivatives . These derivatives have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
Antimicrobial Activity
The synthesized chalcones derivatives from 2-(3-Iodophenyl)ethanol have been screened for antimicrobial activity . This makes them potentially useful in the development of new antimicrobial agents.
Synthesis of Substituted Seven-Membered Lactones
2-(3-Iodophenyl)ethanol has been used in the synthesis of substituted seven-membered lactones . These lactones have potential applications in various fields of chemistry and biology.
Synthesis of 2-[(E)-(1′-iodo-2′-propenyl)]benzyl Alcohol
2-(3-Iodophenyl)ethanol is used in the synthesis of 2-[(E)-(1′-iodo-2′-propenyl)]benzyl alcohol . This compound could have potential applications in organic synthesis and medicinal chemistry.
Synthesis of 2,3-diphenyl-1-indenone
2-(3-Iodophenyl)ethanol is also used in the synthesis of 2,3-diphenyl-1-indenone . This compound is a useful intermediate in organic synthesis and has potential applications in medicinal chemistry.
Synthesis of Other Organic Compounds
2-(3-Iodophenyl)ethanol can be used as a starting material or intermediate in the synthesis of a wide range of other organic compounds. This makes it a valuable tool in research and industrial chemistry.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as ethanol, primarily interact with gaba receptors and glycine receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission .
Mode of Action
For instance, ethanol’s sedative effects are mediated through binding to GABA receptors and glycine receptors . It also inhibits NMDA receptor functioning .
Biochemical Pathways
Ethanol, a similar compound, is known to affect various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Pharmacokinetics
Ethanol, a similar compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Similar compounds like ethanol can cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of similar compounds like ethanol can be influenced by various factors including genetic polymorphisms, liver disease, and chronic malnutrition .
Eigenschaften
IUPAC Name |
2-(3-iodophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGWOTWVPJOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenyl)ethanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)
![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)
![1-[4-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2793511.png)
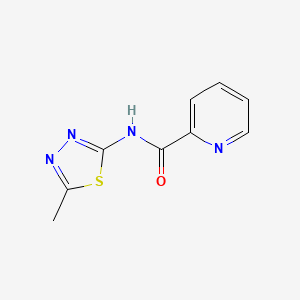
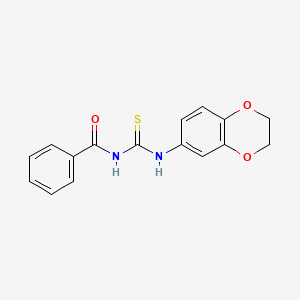
![Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate](/img/structure/B2793515.png)

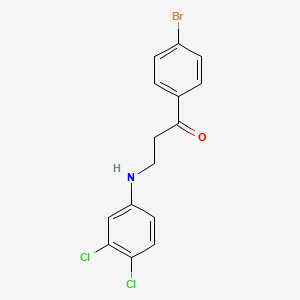
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2793521.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
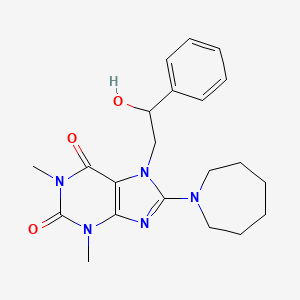
![N-{3-[(2-chloropyridin-4-yl)formamido]propyl}-N-(propan-2-yl)acetamide](/img/structure/B2793530.png)